molecular formula C13H14O4 B12411676 Mono(4-pentenyl)phthalate-d4

Mono(4-pentenyl)phthalate-d4

Cat. No.: B12411676
M. Wt: 238.27 g/mol
InChI Key: HYCQCFCIEMXEMJ-YBNXMSKUSA-N
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Chemical Reactions Analysis

Mono(4-pentenyl)phthalate-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mono(4-pentenyl)phthalate-d4 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it can exhibit different kinetic isotope effects compared to its non-deuterated counterpart. This can influence the rate of chemical reactions and the stability of intermediates. The specific molecular targets and pathways involved depend on the context of its use in research and applications .

Comparison with Similar Compounds

Mono(4-pentenyl)phthalate-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:

    Mono(4-pentenyl)phthalate: The non-deuterated version of the compound.

    Di(4-pentenyl)phthalate: A related compound with two pentenyl groups.

    Mono(2-ethylhexyl)phthalate: Another phthalate ester with different alkyl groups.

The uniqueness of this compound lies in its deuterium content, which can provide insights into reaction mechanisms and improve the accuracy of analytical techniques .

Properties

Molecular Formula

C13H14O4

Molecular Weight

238.27 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-pent-4-enoxycarbonylbenzoic acid

InChI

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h2,4-5,7-8H,1,3,6,9H2,(H,14,15)/i4D,5D,7D,8D

InChI Key

HYCQCFCIEMXEMJ-YBNXMSKUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC=C)[2H])[2H]

Canonical SMILES

C=CCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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